3-Amino-3-(2,2-dimethylcyclopropyl)butanoic acid
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Overview
Description
3-Amino-3-(2,2-dimethylcyclopropyl)butanoic acid is a chemical compound with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . This compound is characterized by the presence of an amino group, a carboxyl group, and a cyclopropyl ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,2-dimethylcyclopropyl)butanoic acid typically involves the use of various organic reagents and catalysts. One common method involves the reaction of 2,2-dimethylcyclopropylcarboxylic acid with ammonia or an amine under controlled conditions . The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and high-pressure systems. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2,2-dimethylcyclopropyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from 0°C to 100°C .
Major Products Formed
The major products formed from these reactions include nitro compounds, alcohols, aldehydes, and various substituted derivatives. These products can be further utilized in different chemical and industrial applications .
Scientific Research Applications
3-Amino-3-(2,2-dimethylcyclopropyl)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as a drug intermediate.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,2-dimethylcyclopropyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxyl group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-methylbutanoic acid: This compound has a similar structure but lacks the cyclopropyl ring.
3-Aminobutanoic acid: This compound is simpler and does not have the dimethyl substitution on the cyclopropyl ring
Uniqueness
3-Amino-3-(2,2-dimethylcyclopropyl)butanoic acid is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for the synthesis of specialized molecules and for studying the effects of cyclopropyl substitution in organic chemistry .
Properties
Molecular Formula |
C9H17NO2 |
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Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-amino-3-(2,2-dimethylcyclopropyl)butanoic acid |
InChI |
InChI=1S/C9H17NO2/c1-8(2)4-6(8)9(3,10)5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12) |
InChI Key |
CCVUARPKVCUIOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C(C)(CC(=O)O)N)C |
Origin of Product |
United States |
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